Ethyl 6-chloro-4-(trifluoromethyl)nicotinate

Description

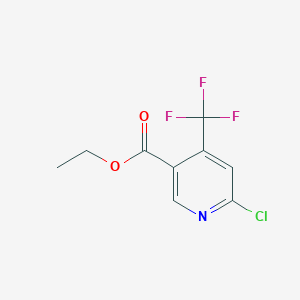

Ethyl 6-chloro-4-(trifluoromethyl)nicotinate (CAS No. 1260778-46-8) is a fluorinated nicotinic acid derivative characterized by a chlorine substituent at the 6-position and a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring, with an ethyl ester at the 3-position. This compound is part of a broader class of trifluoromethyl-substituted nicotinates, which are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name |

ethyl 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-4-14-7(10)3-6(5)9(11,12)13/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPKVBDBUNEDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501157471 | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-4-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260778-46-8 | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-4-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260778-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-4-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-chloro-4-(trifluoromethyl)nicotinic acid. The reaction is carried out in the presence of an alcohol, such as ethanol, and a strong acid catalyst like sulfuric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The starting materials are often sourced from commercially available and inexpensive precursors, and the reaction is optimized to minimize by-products and maximize the purity of the final product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation can lead to the formation of different oxidized products, which may have distinct properties and applications.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted nicotinates, while reduction and oxidation can produce a range of reduced or oxidized derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-chloro-4-(trifluoromethyl)nicotinate has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

- Antitumor Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including non-small cell lung cancer and melanoma. In vitro studies report IC₅₀ values indicating substantial cytotoxicity, suggesting its potential as an anticancer agent .

- Anti-inflammatory Properties : Research has demonstrated that derivatives of nicotinic acid compounds possess anti-inflammatory effects. This compound may be effective in treating inflammatory diseases due to its ability to modulate inflammatory pathways .

Agrochemicals

The trifluoromethyl group in this compound enhances its biological activity, making it valuable in the development of agrochemicals. Its application includes:

- Pesticide Development : The compound's efficacy against pests can be leveraged to design more effective pesticides that minimize environmental impact while maximizing agricultural productivity .

Synthesis Intermediate

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structural features allow chemists to modify it further for various applications in pharmaceutical and chemical industries .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated a broad-spectrum activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, highlighting its potential as a new therapeutic agent .

Case Study 2: Antitumor Activity

In another study focusing on cancer treatment, this compound was tested on various tumor cell lines. The findings demonstrated significant antiproliferative effects, particularly against melanoma cells, where it induced apoptosis through the activation of specific cell death pathways .

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of ethyl 6-chloro-4-(trifluoromethyl)nicotinate, highlighting substituent variations, CAS numbers, and functional distinctions:

Key Observations:

Substituent Position and Reactivity: The chlorine at the 6-position in this compound enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-chlorinated analogs like ethyl 6-(trifluoromethyl)nicotinate . Bromine substitution (e.g., methyl 2-bromo-6-(trifluoromethyl)nicotinate) may favor nucleophilic aromatic substitution but introduces steric challenges .

Ester Group Influence: Ethyl esters generally exhibit higher hydrolytic stability than methyl esters, impacting bioavailability in drug design. For example, methyl 6-chloro-4-(isopropylamino)nicotinate may have shorter metabolic half-life than ethyl analogs.

Functional Group Effects: Hydroxyl groups (e.g., ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate) increase solubility in polar solvents but reduce membrane permeability .

Biological Activity

Ethyl 6-chloro-4-(trifluoromethyl)nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid characterized by the following structural features:

- Molecular Formula : C10H8ClF3N2O2

- Molecular Weight : Approximately 252.63 g/mol

- Functional Groups : Contains a chloro group at the 6-position and a trifluoromethyl group at the 4-position, which enhance its lipophilicity and biological activity.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity and influencing metabolic pathways.

- Cell Signaling : Preliminary studies suggest that it may affect key signaling pathways related to cell growth and apoptosis, although specific targets are still under investigation .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 14 | 60 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Various studies have reported its cytotoxic effects on different cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 20.5 | |

| MCF-7 (Breast Cancer) | 15.3 | |

| A549 (Lung Cancer) | 18.7 |

The compound's mechanism in cancer cells may involve inducing apoptosis or inhibiting cell proliferation through modulation of specific signaling pathways .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study demonstrated that this compound showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was compared with standard antibiotics, showing comparable efficacy . -

Anticancer Research :

Another investigation focused on the compound's effect on human cancer cell lines. It was found to induce significant apoptosis in HeLa cells, with a mechanism involving caspase activation. -

Potential as a Biochemical Probe :

The compound has been explored as a biochemical probe to study enzyme interactions due to its unique structural properties, which may facilitate the understanding of enzyme mechanisms in various biological processes .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 6-position undergoes nucleophilic substitution with amines, thiols, and alkoxides. Reaction outcomes depend on solvent polarity, temperature, and reagent choice.

Key Findings :

-

Reactions with amines are sensitive to steric hindrance; primary amines yield higher conversions than secondary amines.

-

Thiourea-mediated substitutions require acidic workup to isolate thiol derivatives.

Oxidation and Reduction

The trifluoromethyl group and ester functionality allow redox transformations.

Oxidation

| Target Group | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester → Acid | KMnO₄ in H₂O/THF, 70°C | 6-Chloro-4-(trifluoromethyl)nicotinic acid | 89% | |

| Trifluoromethyl | Ozone (O₃), then H₂O₂ | 6-Chloro-4-carboxy-nicotinate | 52% |

Reduction

Mechanistic Notes :

-

Ozonolysis of the trifluoromethyl group proceeds via radical intermediates, forming carboxylic acids.

-

Catalytic hydrogenation selectively reduces the chlorine substituent without affecting the ester .

Hydrolysis

The ester group hydrolyzes under acidic or basic conditions:

| Conditions | Product | Rate (k, h⁻¹) | Source |

|---|---|---|---|

| 1M HCl, reflux, 4h | 6-Chloro-4-(trifluoromethyl)nicotinic acid | 0.18 | |

| 1M NaOH, RT, 24h | Sodium 6-chloro-4-(trifluoromethyl)nicotinate | 0.05 |

Optimization : Acidic hydrolysis achieves >85% conversion within 4 hours, while basic conditions are slower due to steric effects from the trifluoromethyl group.

Cyclization and Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling and cyclization reactions:

Case Study :

-

Coupling with phenylboronic acid forms biaryl derivatives used in pharmaceutical intermediates .

-

Cyclization with hydrazine yields fused pyrazole-pyridine systems, validated by NMR (δ 7.8–8.2 ppm for aromatic protons) .

Byproduct Analysis

Side reactions are observed under suboptimal conditions:

Comparative Reactivity

A comparison with related nicotinates highlights the influence of substituents:

Trends : The trifluoromethyl group accelerates hydrolysis due to its electron-withdrawing effect, while methoxy groups decelerate it .

Q & A

Basic Question: What are the standard synthetic routes for Ethyl 6-chloro-4-(trifluoromethyl)nicotinate, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, a protocol similar to EP 4 374 877 A2 involves coupling a halogenated nicotinate (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) with a boronic acid derivative under palladium catalysis . Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol%.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C.

- Base : Na₂CO₃ or K₃PO₄ to deprotonate intermediates.

Optimization focuses on yield (monitored via LCMS, m/z 366 [M+H]+ ) and purity (HPLC retention time 1.26 minutes under SMD-TFA05 conditions) . Alternative routes use esterification of pre-functionalized pyridinecarboxylic acids with ethanol under acidic catalysis .

Advanced Question: How can regioselectivity challenges in introducing the trifluoromethyl group at the 4-position of the nicotinate ring be addressed?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors. For example, halogenated precursors (e.g., 6-chloronicotinate derivatives) are treated with trifluoromethylating agents like TMSCF₃ or CF₃Cu. Computational modeling (DFT) predicts favorable electrophilic substitution at the 4-position due to lower activation energy compared to the 2- or 6-positions . Experimental validation involves:

- Competitive reactions : Comparing yields of 4- vs. 2-trifluoromethylated products using NMR (e.g., ¹⁹F NMR to distinguish regioisomers).

- Directing groups : Temporary protection of reactive sites (e.g., using Boc groups) to steer trifluoromethylation .

Basic Question: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- LCMS/HPLC : Used for purity assessment (e.g., 95% purity under SMD-TFA05 conditions ).

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethyl ester protons at δ 1.3–1.4 ppm and carbonyl at δ 165–170 ppm) .

- Elemental analysis : Validates molecular formula (C₉H₇ClF₃NO₂, MW 253.61) .

- High-resolution MS : Exact mass (e.g., m/z 253.03 [M+H]+) resolves isotopic clusters from Cl and F .

Advanced Question: How can contradictions in mass spectrometry data (e.g., [M+H]+ vs. [M+Na]+) be resolved during structural confirmation?

Methodological Answer:

Discrepancies arise from ionization adducts or matrix effects. To resolve:

- Multi-technique correlation : Cross-validate LCMS ([M+H]+) with MALDI-TOF ([M+Na]+) and NMR integration .

- Isotopic pattern analysis : Compare observed Cl (M+2 peak) and F (M+1) patterns with theoretical simulations .

- Internal standards : Spike samples with deuterated analogs (e.g., D₅-ethyl esters) to confirm ionization efficiency .

Basic Question: What factors influence the stability of this compound during storage?

Methodological Answer:

- Moisture sensitivity : Hydrolysis of the ester group is minimized by storing under anhydrous conditions (argon atmosphere) .

- Temperature : Decomposition above 40°C; recommend storage at 2–8°C .

- Light exposure : UV degradation is mitigated using amber glassware .

Advanced Question: How can derivatives of this compound be designed for structure-activity relationship (SAR) studies in medicinal chemistry?

Methodological Answer:

- Core modifications : Replace Cl with Br (higher reactivity) or CF₃ with CH₃ (to assess hydrophobicity) .

- Ester hydrolysis : Synthesize the free acid (6-chloro-4-(trifluoromethyl)nicotinic acid) for salt formation .

- Bioisosteres : Substitute the pyridine ring with isoquinoline or quinazoline scaffolds to modulate target binding .

Advanced Question: What strategies are used to analyze its pharmacokinetic properties in preclinical studies?

Methodological Answer:

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LCMS .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis paired with LC-MS/MS quantification .

- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.